1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone
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Overview
Description
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of anisole, featuring two chlorine atoms and a phenylacetyl group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone typically involves the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride. The reaction is catalyzed by aluminum chloride (AlCl3) in a solvent such as carbon disulfide (CS2) or dichloromethane (CH2Cl2). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
For large-scale industrial production, the same Friedel-Crafts acylation method is employed, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroanisole: A precursor in the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)-2-phenylEthanone.
Phenylacetyl Chloride: Another precursor used in the Friedel-Crafts acylation reaction.
2,3-Dichloro-4-hydroxyanisole: A structurally similar compound with hydroxyl group substitution.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a phenylacetyl group on the anisole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C15H12Cl2O2 |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-13-8-7-11(14(16)15(13)17)12(18)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
GMQPXSIUBYYIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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